molecular formula C24H24ClN3O4S B2895588 1-(4-Chlorobenzyl)-3-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203283-80-0

1-(4-Chlorobenzyl)-3-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2895588
CAS RN: 1203283-80-0
M. Wt: 485.98
InChI Key: NUKVXUUCZXRUFL-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C24H24ClN3O4S and its molecular weight is 485.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Tetrahydroquinolines

  • A novel asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines was developed, with the diastereoselective addition of homochiral (2-lithiophenyl)acetaldehyde acetals to sulfonylimines, including the N-(4-methoxyphenyl) groups. This process yields enantiomerically pure dihydroisoquinolines (Wünsch & Nerdinger, 1999).

Biological Evaluation for Anticancer Activity

  • Novel compounds with urea or bis-urea functionalities bridged by primaquine and hydroxyl or halogen substituted benzene moieties were synthesized and evaluated for antiproliferative activity against cancer cell lines. The study included compounds with 4-methoxyquinolin-8-yl amino groups, revealing significant activity against breast carcinoma MCF-7 cell line (Perković et al., 2016).

Examination of D-H Exchange in Quinolones

  • Research on 4-quinolones, including those with a urea or carbamate moiety, demonstrated a deuterium–hydrogen (D–H) exchange reaction, a crucial aspect in understanding the chemical behavior of such compounds (Kurasawa et al., 2014).

Microbial Degradation Studies

  • The degradation of chlorimuron-ethyl, a compound with a similar structure including a methoxy-phenyl sulfonyl group, by Aspergillus niger in soil was studied. This provides insights into the environmental fate and degradation pathways of related compounds (Sharma, Banerjee, & Choudhury, 2012).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O4S/c1-32-21-9-11-22(12-10-21)33(30,31)28-14-2-3-18-15-20(8-13-23(18)28)27-24(29)26-16-17-4-6-19(25)7-5-17/h4-13,15H,2-3,14,16H2,1H3,(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKVXUUCZXRUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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